3-(2-Hydroxyethyl)-2-oxazolidinone

概要

説明

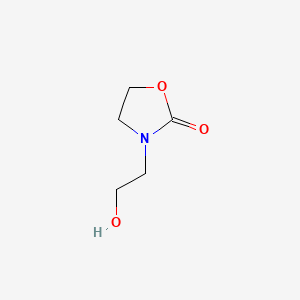

3-(2-Hydroxyethyl)-2-oxazolidinone is an organic compound that belongs to the oxazolidinone class It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a hydroxyethyl group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone typically involves the reaction of ethylene oxide with 2-oxazolidinone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Oxazolidinone+Ethylene oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically conducted in large reactors where temperature, pressure, and other parameters are carefully controlled to optimize the production efficiency.

化学反応の分析

Thermal Decomposition

At elevated temperatures (>160°C), this compound undergoes decomposition with CO₂ evolution. FAB-MS analysis reveals intermediate formation of a Schiff base (m/z = 102.1) and subsequent cyclization products like 3-ethyl-2-hydroxy-2-oxo-1,4,2-oxazaphosphorinane when reacted with diesters of H-phosphonic acid .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with amines or alkoxides. Catalyst-free reactions with secondary amines at 150–225°C produce substituted ethylenediamines in high yields when HCl is present .

Example Reaction:

3-(2-Hydroxyethyl)-2-oxazolidinone + Secondary amine

→ Ethylenediamine derivative + By-products

Key Conditions:

Oxidation

The hydroxyethyl side chain oxidizes to carbonyl compounds using agents like KMnO₄ or CrO₃.

Representative Pathway:

HOCH₂CH₂- → O=C-CH₂- (via oxidation)

Reduction

The oxazolidinone ring is reduced to amines or alcohols with LiAlH₄ or NaBH₄.

| Reagent | Product |

|---|---|

| LiAlH₄ | Secondary alcohol/amine |

| NaBH₄ | Partially reduced derivative |

Polymerization

Heating with NaOH at 240°C under nitrogen induces polymerization, forming poly(2-hydroxyethyl)ethyleneimine. This reaction releases CO₂ and creates a polymer containing urea and ether linkages .

Mechanism:

-

Base-induced ring-opening of oxazolidinone

-

Polycondensation via elimination of CO₂

Hydrolysis and Cyclization

Under acidic/basic conditions, hydrolysis yields 2-hydroxyethylamine intermediates, which can cyclize or oxidize further. For example, hydrolysis of 5-phenoxymethyl-3-phenyl-2-oxazolidinone produces 1-phenoxy-3-phenylamino-2-propanol, oxidizable to a ketone .

Comparative Reaction Table

This compound’s versatility in organic synthesis and polymer chemistry is underscored by its ability to participate in mechanistically distinct pathways, often governed by temperature and catalytic conditions. Experimental data from thermal analyses and spectroscopic studies confirm these transformations .

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent, particularly in the development of new antimicrobial drugs. Studies have shown that derivatives of oxazolidinones exhibit significant antibacterial activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .

Case Study: Antibacterial Activity

A series of triazolyl oxazolidinones, including analogs of 3-(2-Hydroxyethyl)-2-oxazolidinone, demonstrated superior antibacterial activity compared to established antibiotics like linezolid and vancomycin in various in vitro assays. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for traditional treatments, indicating a promising avenue for new drug development .

2. Polymer Science

In industrial applications, this compound serves as an intermediate in the synthesis of polymers and resins. It is utilized in the production of surfactants, lubricant additives, and tablet coatings due to its unique chemical properties .

3. Biochemical Research

Research has indicated that this compound can influence cellular processes by interacting with specific molecular targets, potentially inhibiting certain enzymes involved in bacterial metabolism. This mechanism underlies its antibacterial properties .

Industrial Applications

In addition to its pharmaceutical relevance, this compound is employed in the manufacturing of various industrial materials:

- Surfactants : Used as precursors in surfactant production.

- Coatings : Acts as a component in tablet coatings and other protective layers.

- Additives : Functions as a lubricant additive and rust inhibitor.

作用機序

The mechanism of action of 3-(2-Hydroxyethyl)-2-oxazolidinone involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

2-Oxazolidinone: The parent compound, which lacks the hydroxyethyl group.

3-(2-Hydroxyethyl)-2-imidazolidinone: A similar compound with an imidazolidinone ring instead of oxazolidinone.

3-(2-Hydroxyethyl)-2-thiazolidinone: A thiazolidinone analog with a sulfur atom in the ring.

Uniqueness

3-(2-Hydroxyethyl)-2-oxazolidinone is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and physical properties

生物活性

3-(2-Hydroxyethyl)-2-oxazolidinone, a derivative of the oxazolidinone class, has garnered attention due to its potential biological activities. While primarily recognized for its role as a synthetic intermediate in pharmaceutical chemistry, its specific biological functions and mechanisms of action remain less explored compared to other oxazolidinones like Linezolid and Tedizolid.

- Molecular Formula : C5H11NO2

- CAS Number : 3356-88-5

- Structure : The compound features a five-membered heterocyclic ring containing nitrogen and oxygen, with a hydroxyl group and an ethyl substituent.

Antibacterial Activity

While the specific antibacterial efficacy of this compound has not been extensively documented, related compounds in the oxazolidinone family have demonstrated significant activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance:

- Linezolid : Exhibits minimum inhibitory concentration (MIC) values as low as 1.0 μg/mL against E. faecalis and S. aureus .

- Tedizolid : Shows enhanced potency against resistant strains with MIC values below 0.5 μg/mL .

The precise mechanism of action for this compound is not well-characterized. However, oxazolidinones generally function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, effectively blocking the formation of the initiation complex . This mechanism is crucial for their antibacterial effectiveness.

Research Findings and Case Studies

- Pharmacological Potential : A review highlighted that derivatives of 2-oxazolidinones possess various biological activities beyond antibacterial effects, including anti-inflammatory and anti-tumor properties . This suggests that this compound might also exhibit similar versatile pharmacological profiles.

- Synthetic Applications : The compound serves as an intermediate in synthesizing other bioactive molecules, indicating its importance in medicinal chemistry . Its derivatives have shown promise in various therapeutic applications.

- Toxicological Studies : Limited data suggests that while some oxazolidinones can exhibit toxicity at high doses, studies on related compounds indicate a need for careful evaluation of dosage and administration routes to mitigate adverse effects .

Comparative Analysis with Other Oxazolidinones

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| Linezolid | 1.0 | Antibacterial |

| Tedizolid | <0.5 | Antibacterial |

| This compound | Unknown | Potentially active |

Q & A

Basic Research Questions

Q. What are the most reliable solvent-free synthesis methods for 3-(2-Hydroxyethyl)-2-oxazolidinone, and how do reaction parameters influence yield and selectivity?

Methodological Answer: A solvent-free approach involves reacting 2-aminoethanol with urea using cerium oxide (CeO₂) as a catalyst. Key parameters include:

- Catalyst loading : 10 wt% CeO₂ relative to urea.

- Temperature : 150°C.

- Molar ratio : Urea/2-aminoethanol = 1:1.

- Time : 6 hours maximizes conversion (84%) and selectivity (>95%) for 2-oxazolidinone derivatives. Prolonged reaction times (>8 hours) reduce selectivity due to side reactions (e.g., formation of 1-(2-hydroxyethyl)-2-imidazolidinone) .

Q. What analytical techniques are recommended for characterizing this compound and its degradation products?

Methodological Answer:

- HPLC-MS : Quantifies degradation products like 2-hydroxyethyl-2-oxazolidone (HEIA) and tracks amine loss in thermal degradation studies .

- NMR spectroscopy : Confirms regioselectivity in cyclocarbonylation reactions, particularly for distinguishing 2-oxazolidinone derivatives from 3H-oxazol-2-one isomers .

- ATR-IR libraries : Reference spectral data (e.g., Aldrich ATR libraries) aid in structural validation .

Q. How can researchers mitigate side reactions during 2-oxazolidinone synthesis?

Methodological Answer:

- Optimize reaction time : Shorter durations (≤6 hours) prevent over-reaction and byproduct formation .

- Catalyst selection : Palladium iodide (PdI₂) enhances regioselectivity in cyclocarbonylation, minimizing double-bond shifts in α-monosubstituted substrates .

- Inert atmosphere : Reduces oxidative degradation during thermal processes .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound as an intermediate in CO₂ capture systems?

Methodological Answer: In aqueous amine degradation (e.g., 2-aminoethylethanolamine), this compound (HEOD) forms via cyclization of carbamate intermediates. Computational studies suggest:

- Nucleophilic attack : The hydroxyl group in 2-aminoethanol reacts with CO₂-derived carbamates.

- Temperature dependence : At 135°C, HEOD concentration peaks at 3 weeks before declining, indicating its role as a transient intermediate en route to stable products like 1,4-bis(2-hydroxyethyl)piperazine .

Q. How does catalytic regioselectivity impact the synthesis of 2-oxazolidinone derivatives?

Methodological Answer: PdI₂-catalyzed oxidative aminocarbonylation-cyclocarbonylation of α,α-disubstituted 2-ynylamines favors 2-oxazolidinone formation (yields >80%). For α-monosubstituted substrates, steric effects shift selectivity toward 3H-oxazol-2-one derivatives. Key factors include:

- Substrate geometry : Bulky substituents hinder cyclization, promoting alternative pathways.

- Solvent effects : Water promotes cyclocarbonylation by stabilizing transition states .

Q. What computational models are available to predict degradation pathways of this compound?

Methodological Answer:

特性

IUPAC Name |

3-(2-hydroxyethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-6-2-4-9-5(6)8/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXNUYXRIQJIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187246 | |

| Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3356-88-5 | |

| Record name | 3-(2-Hydroxyethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3356-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003356885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxyethyl)-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXAZOLIDINONE, 3-(2-HYDROXYETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1Y9T3V4P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。